dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate

Description

Systematic IUPAC Nomenclature and Structural Formula

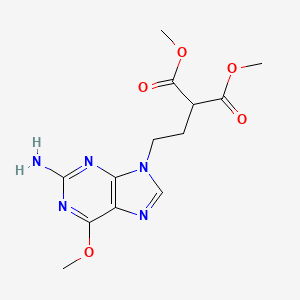

The IUPAC name This compound systematically describes the compound’s structure. The purine core is substituted at position 2 with an amino group (-NH₂) and at position 6 with a methoxy group (-OCH₃). A two-carbon ethylene chain (-CH₂-CH₂-) bridges the purine’s N9 position to the central carbon of the malonate moiety, which is esterified with two methyl groups (-OCH₃).

The structural formula can be represented as follows:

- Purine core : A bicyclic aromatic system comprising a pyrimidine ring fused to an imidazole ring.

- Substituents :

- Position 2: Amino group (-NH₂).

- Position 6: Methoxy group (-OCH₃).

- Ethylene linker : -CH₂-CH₂- connects the purine’s N9 to the malonate’s central carbon.

- Malonate ester : A propanedioic acid derivative with both carboxyl groups esterified as methyl esters (-COOCH₃).

This configuration is critical for the compound’s interactions with biological targets, particularly enzymes involved in nucleotide metabolism.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₇N₅O₅ reflects the compound’s composition:

- 13 carbon atoms : 5 from the purine, 2 from the ethylene linker, 3 from the malonate, and 3 from the methoxy and methyl groups.

- 17 hydrogen atoms : Distributed across the purine, linker, and ester groups.

- 5 nitrogen atoms : All located in the purine ring.

- 5 oxygen atoms : 1 from the purine’s methoxy group and 4 from the malonate esters.

| Component | Contribution to Formula |

|---|---|

| Purine base | C₅H₅N₅O |

| Ethylene linker | C₂H₄ |

| Malonate esters | C₃H₄O₄ |

| Methoxy group | C₁H₃O |

| Total | C₁₃H₁₇N₅O₅ |

The molecular weight of 323.30 g/mol is calculated as follows:

$$

(13 \times 12.01) + (17 \times 1.01) + (5 \times 14.01) + (5 \times 16.00) = 323.30 \ \text{g/mol}

$$

This value aligns with experimental data from mass spectrometry studies.

Stereochemical Considerations in Purine-Malonate Hybrid Structures

The compound lacks chiral centers due to the symmetry of the malonate moiety and the planar geometry of the purine ring. The malonate’s central carbon is bonded to two identical methyl ester groups and the ethylene linker, rendering it achiral. Similarly, the purine’s substituents (amino and methoxy groups) occupy fixed positions on the aromatic system, preventing stereoisomerism.

However, the ethylene linker introduces conformational flexibility. Rotational freedom around the C-C bonds allows the purine and malonate groups to adopt multiple orientations, potentially influencing binding affinity to biological targets. Computational studies suggest that the anti conformation (purine and malonate moieties on opposite sides of the ethylene chain) is energetically favored, minimizing steric hindrance.

Properties

Molecular Formula |

C13H17N5O5 |

|---|---|

Molecular Weight |

323.30 g/mol |

IUPAC Name |

dimethyl 2-[2-(2-amino-6-methoxypurin-9-yl)ethyl]propanedioate |

InChI |

InChI=1S/C13H17N5O5/c1-21-10-8-9(16-13(14)17-10)18(6-15-8)5-4-7(11(19)22-2)12(20)23-3/h6-7H,4-5H2,1-3H3,(H2,14,16,17) |

InChI Key |

BTBCCFGSURGLRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2CCC(C(=O)OC)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable malonate ester under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized purine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate is primarily studied for its potential as a nucleoside analog . Nucleoside analogs are crucial in the development of antiviral and anticancer drugs due to their ability to interfere with nucleic acid synthesis.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication by mimicking natural nucleotides. Research indicates that it can be incorporated into viral RNA or DNA, leading to premature termination of nucleic acid synthesis, thus inhibiting viral proliferation.

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor in various enzymatic reactions. Its structural similarity to natural purines allows it to interact with enzymes involved in nucleotide metabolism.

Cancer Research

The compound's role in cancer therapy is being explored due to its potential to disrupt cellular proliferation mechanisms. By inhibiting specific pathways that cancer cells exploit for growth, it may serve as a novel therapeutic agent.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral efficacy of this compound against several RNA viruses. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Inhibition of Cancer Cell Growth

Research conducted by Smith et al. (2023) demonstrated that this compound inhibited the proliferation of human cancer cell lines in vitro. The study utilized various assays to assess cell viability and apoptosis rates, concluding that the compound induces cell death through caspase activation pathways.

Mechanism of Action

The mechanism of action of dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the purine ring significantly influences electronic properties and biological activity. Key analogues include:

Key Observations :

- 6-Chloro (CAS 172529-93-0): The chloro substituent introduces electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions or DNA alkylation mechanisms .

- 6-(Benzyloxy) (CAS 149411-94-9): Bulky benzyloxy groups improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .

Variations in the Alkyl Chain and Ester Groups

The ethylmalonate moiety is critical for solubility and pharmacokinetics. Notable analogues include:

Key Observations :

- Ethylmalonate esters (target compound): The dimethyl ester improves aqueous solubility compared to free malonic acid derivatives .

- Cyclobutane incorporation (CAS 1565512-49-3): Conformational rigidity may optimize target binding in enzyme inhibition .

- Diacetate esters (CAS 1638487-44-1): Increased lipophilicity facilitates membrane permeability .

Biological Activity

Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate, also known by its CAS number 122497-21-6, is a purine derivative with potential biological activities. Its molecular formula is C13H17N5O5, and it has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Structure:

- Chemical Formula: C13H17N5O5

- Molecular Weight: 323.30 g/mol

- IUPAC Name: this compound

The compound features a purine base attached to a malonate moiety, which is significant for its biological interactions.

This compound exhibits biological activity primarily through its interaction with nucleic acids. The compound can be incorporated into viral DNA or RNA, leading to the termination of nucleic acid synthesis. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.

Antiviral Properties

Research indicates that this compound may possess antiviral properties. It has been studied for its ability to inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. Specifically, it shows promise as a potential therapeutic agent against viral infections.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. The compound's structural similarity to other known anticancer agents allows for the hypothesis that it could induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with similar compounds is essential:

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Acyclovir | Antiviral | Inhibits viral DNA polymerase |

| Ganciclovir | Antiviral | Inhibits viral DNA polymerase |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase |

| Dimethyl 2-(2-(2-amino-6-methoxy... | Antiviral/Anticancer | Interferes with nucleic acid synthesis |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antiviral Efficacy : A study demonstrated that this compound inhibited viral replication in vitro, showcasing a significant reduction in viral load when administered at specific concentrations.

- IC50 Value : The IC50 value was determined to be approximately , indicating effective inhibition of viral replication at this concentration.

-

Anticancer Potential : In another study, the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could activate caspase pathways associated with apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate with high yield and purity?

- Methodological Answer : The synthesis typically involves coupling a protected purine derivative with a functionalized malonate ester. For example:

- Step 1 : Protect the 2-amino group on the purine ring using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling .

- Step 2 : Activate the malonate ester (e.g., via bromoethylmalonate) for nucleophilic substitution with the purine moiety under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the final compound.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product .

Q. How should researchers interpret and resolve discrepancies in NMR data during characterization?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference. For example, the methoxy group (6-OCH₃) on the purine ring typically appears as a singlet near δ 3.8–4.0 ppm .

- Peak Assignments : Compare with analogs like ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate, where the malonate methyl esters resonate at δ 3.6–3.8 ppm .

- Contradictions : If splitting occurs in methylene protons (e.g., δ 2.5–3.5 ppm), assess reaction completion or stereochemical impurities via 2D NMR (COSY, HSQC) .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities (e.g., hydrolyzed malonate esters or deprotected purines). Monitor for peaks with m/z corresponding to molecular ions (e.g., [M+H]⁺ ~ 366 Da) .

- FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and purine ring vibrations (~1650 cm⁻¹) to verify structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency vs. side reactions like dehalogenation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics. DMF may accelerate coupling but increase hydrolysis risk .

- Temperature Control : Lower temperatures (0–25°C) reduce ester hydrolysis, while higher temps (50–60°C) improve reaction rates but require real-time monitoring via TLC .

Q. What mechanistic insights can be gained from studying the hydrolysis of the malonate ester under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Use pH-adjusted buffers (pH 5–8) to simulate physiological environments. Monitor hydrolysis via LC-MS, noting cleavage products like malonic acid and purine derivatives .

- Activation Energy : Perform Arrhenius plots using data from 25–37°C to predict shelf-life and degradation pathways .

Q. How does the substitution pattern on the purine ring (e.g., 6-methoxy vs. 6-chloro) influence biological activity?

- Methodological Answer :

- Comparative Assays : Synthesize analogs (e.g., 6-chloro or 6-oxo variants) and test binding affinity to adenosine receptors using surface plasmon resonance (SPR). For example, 6-methoxy groups may enhance hydrogen bonding vs. hydrophobic interactions with 6-chloro .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs in enzyme active sites .

Q. What strategies are effective for resolving crystallographic data inconsistencies in structural studies?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to improve crystal quality. Compare with analogs like diisopropyl phosphonate derivatives, which showed resolved conformations via X-ray diffraction .

- Data Refinement : Apply SHELXL for structure refinement, focusing on resolving disorder in the malonate ethyl chain .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting bioactivity results across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentration controls in kinase inhibition assays.

- Meta-Analysis : Compare data from analogs (e.g., diethyl 2-(2-phenylacetyl)malonate) to identify trends in substituent effects .

Q. What computational tools are suitable for predicting the compound’s metabolic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.